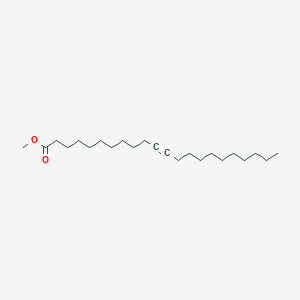

Methyl docos-11-ynoate

Description

Properties

CAS No. |

62573-51-7 |

|---|---|

Molecular Formula |

C23H42O2 |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

methyl docos-11-ynoate |

InChI |

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-11,14-22H2,1-2H3 |

InChI Key |

JTXNYBGCIVTHDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of Methyl Docos 11 Ynoate

Reactions at the Alkyne Moiety

The internal alkyne group in Methyl docos-11-ynoate is a region of high electron density, making it susceptible to a range of addition reactions. These transformations allow for the selective modification of the carbon chain, leading to the formation of alkenes, alkanes, and other functionalized derivatives.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a fundamental process for the reduction of the alkyne group. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.

Syn-Hydrogenation: The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond. byjus.comchemistrytalk.org This results in the stereoselective formation of the corresponding cis-alkene, Methyl (Z)-docos-11-enoate. The catalyst's reduced activity prevents over-reduction to the corresponding alkane. lumenlearning.com

Anti-Hydrogenation: While less common for simple hydrogenation, achieving a trans-alkene can be accomplished through other reductive methods not detailed here.

Complete Hydrogenation: Employing a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere leads to the complete reduction of the alkyne. This process first forms the alkene, which is then immediately reduced to the corresponding alkane, Methyl docosanoate.

| Reaction | Catalyst | Reagents | Product | Stereochemistry |

| Partial Hydrogenation | Lindlar's Catalyst | H₂ | Methyl (Z)-docos-11-enoate | cis |

| Complete Hydrogenation | Pd/C or PtO₂ | H₂ | Methyl docosanoate | Not Applicable |

Halogenation and Hydrohalogenation Reactions

The alkyne moiety readily undergoes addition reactions with halogens and hydrogen halides.

Halogenation: The reaction of this compound with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), results in the formation of a dihaloalkene. The reaction typically proceeds through a bridged halonium ion intermediate, leading to anti-addition and the formation of the (E)-dihaloalkene as the major product. masterorganicchemistry.com The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond follows Markovnikov's rule. The initial addition of one equivalent of HX yields a vinyl halide. A second addition of HX results in a geminal dihalide, where both halogen atoms are attached to the same carbon atom. masterorganicchemistry.comchemistrysteps.com

| Reaction | Reagents | Intermediate Product (1 eq.) | Final Product (2 eq.) |

| Halogenation | Br₂ or Cl₂ | (E)-11,12-Dihalo-docos-11-enoate | 11,11,12,12-Tetrahalodocosanoate |

| Hydrohalogenation | HBr or HCl | 11-Halo-docos-11-enoate & 12-Halo-docos-11-enoate | 11,11-Dihalodocosanoate & 12,12-Dihalodocosanoate |

Cycloaddition Reactions (e.g., Diels-Alder)

While alkynes are generally less reactive as dienophiles in Diels-Alder reactions compared to alkenes, they can participate in [4+2] cycloaddition reactions with suitable dienes, particularly at elevated temperatures or with the use of a catalyst. researchgate.netuoregon.edu The reaction of this compound with a diene, such as 1,3-butadiene, would yield a substituted cyclohexadiene derivative. The regioselectivity of the reaction can be influenced by the electronic nature of the substituents on both the alkyne and the diene. organic-chemistry.orgnih.gov

Hydration and Oxidation Pathways

Hydration: The acid-catalyzed hydration of the internal alkyne of this compound, typically using aqueous sulfuric acid in the presence of a mercury(II) sulfate catalyst, proceeds via an enol intermediate. openstax.orglibretexts.org This enol rapidly tautomerizes to the more stable keto form. For an internal alkyne, this reaction yields a mixture of two ketones, 11-oxodocosanoate and 12-oxodocosanoate. chemistrysteps.comlumenlearning.com

Oxidation: The alkyne can be cleaved through oxidative reactions. Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will break the triple bond. masterorganicchemistry.comopenochem.org For an internal alkyne like this compound, oxidative cleavage results in the formation of two carboxylic acids. jove.com

| Reaction | Reagents | Products |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl 11-oxodocosanoate and Methyl 12-oxodocosanoate |

| Oxidative Cleavage | 1. O₃, 2. H₂O or KMnO₄, H₃O⁺ | Undecanoic acid and the methyl ester of 11-carboxyundecanoic acid |

Transformations Involving the Methyl Ester Group

The methyl ester functional group is a key site for transformations, most notably through hydrolysis reactions.

Hydrolysis and Saponification

Hydrolysis of the methyl ester group cleaves the ester linkage to yield a carboxylic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.ukacs.org The equilibrium can be driven towards the products by using a large excess of water.

Saponification (Base-Catalyzed Hydrolysis): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide. chemistrysteps.comalgoreducation.com The reaction produces the carboxylate salt of the fatty acid and methanol. libretexts.org Subsequent acidification of the carboxylate salt will yield the free fatty acid, docos-11-ynoic acid. wikipedia.org This process is commonly used in the preparation of soaps from fats and oils. jove.comresearchgate.net

| Reaction Type | Catalyst/Reagent | Products | Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄, H₂O) | Docos-11-ynoic acid + Methanol | Reversible reaction |

| Saponification | NaOH or KOH | Sodium or Potassium docos-11-ynoate + Methanol | Irreversible reaction |

Transamidation and Other Ester Conversions

The ester functionality in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with altered physical, chemical, and biological properties. Transamidation and other ester conversions, such as hydrolysis and transesterification, are fundamental transformations for this purpose.

Transamidation

The conversion of this compound to the corresponding amide, docos-11-ynamide, can be achieved through aminolysis. This reaction typically involves heating the ester with an amine, often in the presence of a catalyst. The direct reaction with ammonia or primary and secondary amines can proceed to yield the corresponding unsubstituted, N-substituted, and N,N-disubstituted amides, respectively. The general reaction is as follows:

R-COOCH₃ + R'NH₂ ⇌ R-CONHR' + CH₃OH

Where R is the docos-11-ynyl group and R' can be hydrogen or an alkyl/aryl group. Due to the relatively low reactivity of esters, this reaction often requires elevated temperatures and may be slow. To enhance the reaction rate, various catalytic methods can be employed. These include the use of Lewis acids or the in-situ formation of more reactive intermediates.

Other Ester Conversions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, docos-11-ynoic acid, under either acidic or basic conditions. libretexts.org Base-catalyzed hydrolysis, or saponification, is generally faster and involves the use of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is an equilibrium process and is the reverse of Fischer esterification. libretexts.orgmasterorganicchemistry.com

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. youtube.com For example, reaction with ethanol would yield ethyl docos-11-ynoate. This is an equilibrium-controlled process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct. youtube.com

Reduction: The ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, docos-11-yn-1-ol. libretexts.orgyoutube.com Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can be used to achieve a partial reduction to the aldehyde, docos-11-ynal, typically at low temperatures. libretexts.orgyoutube.com It is important to note that sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Table 1: Summary of Selected Ester Conversions of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Transamidation | R'NH₂ (e.g., NH₃, alkylamine) | Docos-11-ynamide |

| Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Docos-11-ynoic acid |

| Transesterification | R'OH (e.g., ethanol), H⁺ or OR'⁻ | Ethyl docos-11-ynoate |

| Reduction (to alcohol) | LiAlH₄, then H₂O | Docos-11-yn-1-ol |

| Reduction (to aldehyde) | DIBALH, -78°C | Docos-11-ynal |

Derivatization Strategies for Functionalization and Analytical Purposes

Derivatization of this compound is crucial for enhancing its functionality for specific applications and for improving its analytical detection. researchgate.net For analytical purposes, derivatization is often employed to increase the volatility and thermal stability of the molecule for gas chromatography (GC) analysis or to introduce a chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC). researchgate.netnih.gov

The primary reason to analyze fatty acids as their methyl esters (FAMEs), such as this compound, is to reduce the polarity of the free carboxylic acid, which can cause issues with adsorption in GC columns. sigmaaldrich.com The esterification to the methyl ester provides excellent stability and allows for quantitative analysis. sigmaaldrich.com

Further derivatization can be aimed at the internal alkyne functionality. For mass spectrometry (MS) based analysis, derivatization of the triple bond can be used to determine its position within the carbon chain. nih.gov For instance, reaction with dimethyl disulfide (DMDS) can form a dithia derivative, and subsequent fragmentation in the mass spectrometer will produce characteristic ions that reveal the original position of the triple bond. Another technique involves in-source derivatization in atmospheric-pressure chemical ionization (APCI)-MS, where acetonitrile (B52724) can react with the triple bond to form adducts whose fragmentation patterns are indicative of the unsaturation position. nih.gov

For functionalization, the internal alkyne can undergo a variety of addition reactions. For example, hydrogenation can selectively reduce the triple bond to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Complete hydrogenation will yield the saturated methyl docosanoate. Halogenation reactions with reagents like Br₂ will result in the addition of bromine across the triple bond.

Table 2: Derivatization Strategies for this compound

| Purpose | Derivatization Method | Reagent(s) | Resulting Derivative | Analytical Technique |

|---|---|---|---|---|

| Analysis | Esterification | Methanol, Acid Catalyst (e.g., BF₃) | Methyl Ester (FAME) | Gas Chromatography (GC) |

| Analysis | Triple Bond Location | DMDS Adduct Formation | Dimethyl disulfide | Mass Spectrometry (MS) |

| Analysis | Triple Bond Location | In-source Derivatization | Acetonitrile | APCI-MS/MS |

| Functionalization | Reduction to cis-alkene | Catalytic Hydrogenation | Lindlar's Catalyst, H₂ | Methyl (Z)-docos-11-enoate |

| Functionalization | Reduction to trans-alkene | Dissolving Metal Reduction | Na, NH₃ (l) | Methyl (E)-docos-11-enoate |

| Functionalization | Halogenation | Bromination | Br₂ | Dibromoalkene |

Investigations of Regioselectivity and Chemoselectivity in Transformations

The presence of two distinct functional groups in this compound—the methyl ester and the internal alkyne—raises considerations of chemoselectivity in its chemical transformations. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. rsc.org For instance, the reduction of the ester group with NaBH₄ is not feasible, while the alkyne could potentially be reduced under certain conditions, showcasing a degree of chemoselectivity of the reducing agent.

Regioselectivity becomes a key consideration in addition reactions across the unsymmetrical internal alkyne, although in the case of this compound, the alkyne is symmetrically substituted with a C10 chain on one side and a C10 chain with a terminal methyl ester on the other. For many addition reactions, this symmetry would lead to a single regioisomeric product. However, if the substituents were electronically or sterically different, the regioselectivity of the addition would be a significant factor. nih.govresearchgate.net

In reactions such as hydroboration-oxidation, the boron atom would preferentially add to the less sterically hindered carbon of the alkyne. Given the long aliphatic chains on both sides of the triple bond in this compound, steric hindrance is similar, but subtle electronic effects from the distant ester group could influence the regioselectivity.

The choice of catalyst and reaction conditions plays a crucial role in controlling both regio- and chemoselectivity. rsc.org For example, in metal-catalyzed cross-coupling reactions, the catalyst can coordinate preferentially to one part of the molecule, directing the reaction to a specific site. nih.gov In the case of this compound, while the alkyne is the more reactive site for many organometallic reactions, the carbonyl oxygen of the ester group could potentially act as a coordinating group, influencing the outcome of the reaction.

Table 3: Factors Influencing Selectivity in Transformations of this compound

| Selectivity Type | Influencing Factors | Example Reaction |

|---|---|---|

| Chemoselectivity | Nature of the reagent, Reaction conditions (temperature, solvent) | Reduction with NaBH₄ (ester is unreactive) |

| Regioselectivity | Steric and electronic properties of substituents on the alkyne, Catalyst | Hydroboration-oxidation |

| Stereoselectivity | Catalyst, Reaction mechanism | Hydrogenation (e.g., Lindlar's catalyst for cis-alkene) |

Advanced Analytical Methodologies for Characterization of Methyl Docos 11 Ynoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for determining the molecular structure of organic compounds. For methyl docos-11-ynoate, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provides a complete picture of its atomic connectivity and functional groups.

NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a long-chain fatty acid methyl ester is characterized by several distinct signals. For this compound, the spectrum is defined by the signals from the terminal methyl group, the long methylene (B1212753) chain, the protons adjacent to the ester and alkyne functionalities, and the methyl ester group itself. aocs.org Notably, as an internal alkyne, there are no olefinic or acetylenic protons, which simplifies the spectrum compared to its alkene counterparts. libretexts.org The protons on the carbons adjacent to the triple bond (propargylic protons) are expected to appear as a triplet around 2.15 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct insight into the carbon framework. The key features are the carbonyl carbon of the ester group, the carbons of the internal alkyne, and the methyl group of the ester. chemicalbook.comresearchgate.net The acetylenic carbons provide a highly characteristic signal in a region of the spectrum that is typically uncongested, generally between 70 and 90 ppm. oregonstate.edubhu.ac.in The influence of the methyl ester group and the positions of the triple bonds on the chemical shifts can be predicted with high accuracy based on established parameters for unsaturated fatty acid methyl esters. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Data is predicted based on values for analogous long-chain fatty acid methyl esters and internal alkynes.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 (C=O) | - | ~174.2 |

| C-2 (-CH₂-COO) | ~2.30 (t) | ~34.1 |

| C-3 (-CH₂-CH₂COO) | ~1.63 (quint) | ~24.9 |

| C-4 to C-9 (-CH₂-) | ~1.25-1.30 (m) | ~29.1-29.6 |

| C-10 (-CH₂-C≡) | ~2.15 (t) | ~19.2 |

| C-11 (-C≡C-) | - | ~80.5 |

| C-12 (-C≡C-) | - | ~80.5 |

| C-13 (-CH₂-C≡) | ~2.15 (t) | ~19.2 |

| C-14 to C-21 (-CH₂-) | ~1.25-1.30 (m) | ~28.7-31.9 |

| C-22 (CH₃) | ~0.88 (t) | ~14.1 |

| -OCH₃ | ~3.67 (s) | ~51.4 |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₂₃H₄₂O₂), the nominal molecular weight is 350.6 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the expected exact mass of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. Softer ionization techniques, such as atmospheric pressure chemical ionization (APCI), are often used to ensure the protonated molecule is observed as the base peak. csic.es

Electron Ionization (EI) Mass Spectrometry: EI-MS causes extensive fragmentation, which can be highly informative for structure elucidation. The fragmentation of long-chain methyl esters follows predictable pathways. libretexts.org Key fragmentation patterns include:

Alpha-cleavage: Breakage of the bond between C-2 and C-3.

McLafferty Rearrangement: A characteristic rearrangement for esters that can produce a prominent ion at m/z 74.

Alkyl Chain Fragmentation: A series of losses of 14 Da (CH₂) units from the alkyl chain. libguides.com

Cleavage around the alkyne: Fragmentation can be induced by the triple bond, leading to characteristic ions that help to pinpoint its location. nih.gov

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 350 | [C₂₃H₄₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 319 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 291 | [M - C₄H₉]⁺ | Cleavage at the alkyl chain |

| 195 | [CH₃OOC(CH₂)₉]⁺ | Cleavage at C10-C11 bond |

| 181 | [CH₃OOC(CH₂)₈-C≡CH]⁺ | Cleavage at C11-C12 bond |

| 74 | [C₃H₆O₂]⁺˙ | McLafferty Rearrangement |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the ester group and the long alkyl chain. A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester. The C-H stretching vibrations of the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region. The C≡C stretch of a non-terminal, relatively symmetrical alkyne is typically weak and can be difficult to observe, but is expected in the 2190-2260 cm⁻¹ range. jove.comorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the carbon-carbon triple bond. Unlike in IR, the C≡C stretching vibration of an internal alkyne gives rise to a strong and sharp peak, typically found around 2230 cm⁻¹. umsl.eduresearchgate.net This makes Raman spectroscopy a highly sensitive and complementary technique to IR for confirming the presence of the alkyne functionality.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 | Strong (IR), Medium (Raman) |

| C≡C | Stretch | 2190-2260 | ~2230 | Weak to very weak (IR), Strong (Raman) |

| C=O (Ester) | Stretch | ~1740 | ~1740 | Very Strong (IR), Weak (Raman) |

| C-H (sp³) | Bend | ~1465 | ~1465 | Medium (IR) |

| C-O (Ester) | Stretch | 1170-1250 | - | Strong (IR) |

Chromatographic Separation and Quantification

Chromatographic methods are essential for isolating this compound from complex mixtures and for its quantification.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). uib.no this compound, due to its long carbon chain, requires a high-temperature capillary GC column, typically with a non-polar (e.g., DB-5) or intermediate-polarity (e.g., BPX70) stationary phase for analysis. uib.nobohrium.com The retention time of the compound is primarily determined by its boiling point and its interaction with the stationary phase. The coupling to a mass spectrometer allows for the acquisition of mass spectra for the eluting peak, providing both identification and confirmation of the structure based on the fragmentation patterns discussed previously. nih.gov

HPLC is a highly versatile technique for the separation and quantification of FAMEs, particularly when dealing with mixtures containing isomers or thermally sensitive compounds. hplc.euscielo.br

For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. A C18 stationary phase is typically used with a mobile phase consisting of acetonitrile (B52724) and/or methanol (B129727), sometimes with a small amount of water. nih.govresearchgate.net This method excels at separating FAMEs based on differences in their chain length and degree of unsaturation. HPLC is especially powerful for resolving positional isomers (e.g., distinguishing this compound from methyl docos-12-ynoate) and geometric isomers (cis/trans) in related alkene-containing esters. gerli.com Detection can be achieved using a UV detector at a low wavelength (~205 nm) or, for greater sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative analysis and purification of this compound. shimadzu.com It is a simple, rapid, and cost-effective method to monitor reaction progress, assess compound purity, and separate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. shimadzu.comresearchgate.net

For the analysis of fatty acid methyl esters (FAMEs) like this compound, the stationary phase is typically a thin layer of silica (B1680970) gel coated on a plastic or glass plate. shimadzu.com Silica gel is a highly polar adsorbent. shimadzu.com The separation mechanism relies on the polarity differences between the analyte, the stationary phase, and the mobile phase. A solvent system, or mobile phase, moves up the plate via capillary action, and a competition is established between the silica gel and the mobile phase for the spotted compound. shimadzu.com

A particularly powerful variation for unsaturated FAMEs is argentation TLC (Ag-TLC), where the silica gel is impregnated with silver nitrate. thermofisher.comnih.gov The silver ions interact with the π-electrons of the carbon-carbon triple bond in this compound, providing enhanced separation based on the degree of unsaturation. thermofisher.comnih.gov Generally, the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, decreases with an increasing number of double or triple bonds due to stronger interactions with the silver ions. nih.gov

Procedure:

Spotting: A dilute solution of the sample is applied to the baseline of the TLC plate using a micropipette. researchgate.net

Development: The plate is placed in a sealed developing chamber containing a shallow pool of the mobile phase. jppres.com The solvent ascends the plate, separating the components of the sample. jppres.com

Visualization: Since this compound is not colored, various visualization techniques are required. Common methods include exposure to iodine vapor, spraying with a phosphomolybdic acid solution followed by heating, or using fluorescent indicators in the silica gel and viewing under a UV lamp. nih.govresearchgate.net

The choice of mobile phase is critical for achieving good separation. For long-chain FAMEs, mixtures of nonpolar and moderately polar solvents are often used.

Table 1: Representative TLC Systems for Long-Chain Unsaturated FAMEs

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application Notes |

|---|---|---|---|

| Silica Gel 60 | Hexane-Diethyl Ether (90:10) | Iodine Vapor, Phosphomolybdic Acid | General separation of FAMEs based on polarity. nih.gov |

| Silver Nitrate Impregnated Silica Gel | Toluene-Acetonitrile (97:3) | 3% Copper Acetate-8% Orthophosphoric Acid | Separation of polyunsaturated FAMEs based on degree of unsaturation. nih.gov |

| Silver Nitrate Impregnated Alumina | Toluene-Hexane (60:40) | Not specified | Separation of positional and geometric isomers of C22 monoenoic FAMEs. nih.gov |

Method Validation and Performance Metrics in Analytical Applications

For quantitative applications, it is imperative that the analytical method used for this compound is validated to ensure its reliability, accuracy, and precision. unibuc.ro While TLC is excellent for qualitative assessment, gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the gold standard for the quantitative analysis of FAMEs. nih.govnih.gov Method validation establishes the performance characteristics of the procedure and demonstrates its suitability for the intended analytical purpose. unibuc.ro The key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness. unibuc.romdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision. nih.govmdpi.com The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. nih.govmdpi.com

For FAMEs, these values are typically determined through GC-MS or GC-FID analysis. The LOD is often calculated as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. researchgate.netmdpi.com Alternatively, statistical methods based on the standard deviation of the response and the slope of the calibration curve can be used. nih.gov

Table 2: Illustrative LOD and LOQ Values for FAMEs Determined by GC-Based Methods

| Compound/Analyte Class | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Various FAMEs (C8-C28) | GC-MS | Low femtomol range (on column) | Not specified | nih.gov |

| FAMEs in Bee Products | GC-FID | 0.21–0.54 µg/mL | 0.63–1.63 µg/mL | mdpi.com |

| FAMEs in Walnut Oils | GC-FID | 0.21–0.32 mg/kg | 0.63–0.97 mg/kg | researchgate.net |

| FAMEs in Plasma Phospholipids (B1166683) | GC-TQMS | 0.4–112.6 pmol/mL | 1.2–375.3 pmol/mL | acs.org |

| FAMEs in Aqueous Samples | GC-MS/MS | 9–437 ng/L | Not specified | nih.gov |

Assessment of Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed by analyzing a certified reference material or by performing recovery studies on a sample matrix spiked with a known amount of the analyte. jppres.com For FAME analysis, accuracy is typically expected to be within a defined percentage, such as 98-102% or 97-103%. jppres.comsigmaaldrich.com

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). researchgate.net For FAME analysis, RSD values are generally expected to be below 5-10%. nih.govsigmaaldrich.com

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. lcms.cz This provides an indication of its reliability during normal usage. For GC-based FAME analysis, robustness can be tested by evaluating the impact of variations in parameters like injector temperature, column type, or carrier gas flow rate. thermofisher.comthermofisher.com The stability of FAMEs in samples under different storage conditions (e.g., room temperature, refrigerated, freeze/thaw cycles) is also a critical aspect of robustness. nih.gov

Table 3: Representative Performance Metrics for FAMEs Analysis by GC

| Parameter | FAMEs Studied | Method | Finding | Source |

|---|---|---|---|---|

| Accuracy | C18:1, C18:2 | GC-FID | 101.3% and 99.8% recovery, respectively. | sigmaaldrich.com |

| C16:0, C18:0, C18:1, C18:2, C18:3 | GC-FID | 86.2–92.5% recovery. | researchgate.net | |

| Precision (Repeatability) | Various FAs in plasma | GC-MS | CV < 10% for most FAs. | nih.gov |

| C16:0, C18:0, C18:1, C18:2, C18:3 | GC-FID | RSD ranged from 2.7% to 4.6%. | researchgate.net | |

| Precision (Reproducibility) | Various FAs in plasma | GC-MS | CV < 15% for most FAs. | nih.gov |

| C16:0, C18:0, C18:1, C18:2, C18:3 | GC-FID | RSD ranged from 4.1% to 5.8%. | researchgate.net | |

| Robustness | Total serum FAs | GC-MS | Minimal effects on FA levels after storage at room temperature for 24 hours or one freeze/thaw cycle. | nih.gov |

Sample Preparation and Derivatization Protocols for Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analysis of this compound. researchgate.net When this compound is part of a complex lipid mixture, such as in biological tissues or oils, it must first be extracted and isolated. Subsequently, if the target analyte is the parent fatty acid (docos-11-ynoic acid), it must be converted into its methyl ester form for analysis by gas chromatography. nih.govresearchgate.net This derivatization process, known as esterification or transesterification, increases the volatility of the fatty acid, making it suitable for GC analysis. researchgate.net

Lipid Extraction: For samples rich in lipids, a common first step is total lipid extraction. The Folch method, which uses a chloroform-methanol solvent system, is a widely recognized procedure for extracting lipids from biological samples. nih.gov

Derivatization to Fatty Acid Methyl Esters (FAMEs): Since this compound is already a methyl ester, it may not require derivatization if it is being analyzed as a pure standard. However, when analyzing the total fatty acid profile of a sample that could contain docos-11-ynoic acid, a derivatization step is essential. The two main approaches are acid-catalyzed and base-catalyzed reactions. nih.gov

Acid-Catalyzed Derivatization: This method is suitable for esterifying free fatty acids and transesterifying esterified fatty acids (from triglycerides, phospholipids, etc.) simultaneously. nih.gov

Boron trifluoride (BF₃) in Methanol: A widely used but potent reagent. The sample is heated with 14% BF₃-methanol solution to convert fatty acids to FAMEs. researchgate.net

Methanolic Hydrogen Chloride/Sulfuric Acid: A 5% solution of anhydrous hydrogen chloride in methanol or a 2% sulfuric acid-methanol reagent can be used. nih.govmdpi.com The sample is refluxed or heated with the reagent to achieve complete methylation. nih.govmdpi.com

Base-Catalyzed Transesterification: This method is faster and proceeds under milder conditions but is only effective for transesterifying glycerolipids. It does not esterify free fatty acids. nih.gov A common reagent is sodium methoxide (B1231860) (CH₃ONa) in methanol. shimadzu.com

After derivatization, the FAMEs, including the newly formed this compound, are typically extracted from the reaction mixture into a nonpolar solvent like heptane (B126788) or hexane. The organic phase is then washed, dried over anhydrous sodium sulfate, and concentrated before injection into the GC system. mdpi.com

Theoretical and Computational Chemistry Approaches to Methyl Docos 11 Ynoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of a molecule derived from its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For methyl docos-11-ynoate, DFT calculations could be employed to determine key electronic properties. By solving approximations of the Schrödinger equation, DFT can map the electron density and from this, derive the molecule's energy, geometry, and other properties.

A primary output of such calculations is the optimized molecular geometry, which predicts bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would reveal the precise geometry around the methyl ester head group, the long saturated hydrocarbon chains, and the central alkyne group.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For a molecule like this compound, the electron density in the HOMO would likely be concentrated around the electron-rich alkyne triple bond.

Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the alkyne bond. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high kinetic stability. |

Note: The values in this table are illustrative and based on typical results for similar long-chain esters. They are not derived from actual calculations on this compound.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, could further elucidate the electronic structure by describing charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchmap.jp This would provide a detailed picture of the bonding within the molecule.

Theoretical methods are invaluable for modeling chemical reactions, allowing for the exploration of reaction mechanisms, the identification of transition states, and the calculation of activation energies. For this compound, this could be applied to reactions such as hydrogenation of the alkyne, hydrolysis of the ester, or oxidation.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The highest point along this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. DFT is a common method for locating transition state geometries and calculating these energies. acs.org

For instance, modeling the catalytic hydrogenation of the triple bond in this compound to a double bond (and subsequently to a single bond) would involve calculating the energies of the starting material, the product, and the transition states for each step. This would help in understanding the reaction kinetics and the stereochemical outcome of the reaction.

Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂) | 0 |

| Transition State 1 | +25 |

| Intermediate | -15 |

| Transition State 2 | +10 |

Note: This table represents a hypothetical energy profile for a generic two-step reaction and is for illustrative purposes only.

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. umanitoba.carsc.org The calculated frequencies are typically scaled to account for approximations in the theoretical model and anharmonicity. These predictions are crucial for assigning experimental spectral peaks to specific vibrational modes of the molecule, such as the C≡C stretch of the alkyne, the C=O stretch of the ester, and various C-H stretching and bending modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.netbohrium.com These calculations provide theoretical chemical shifts for each nucleus in the molecule, which are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.

UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, this could predict the wavelengths of maximum absorption, likely in the ultraviolet region.

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Vibrational/Electronic Mode |

|---|---|---|

| IR | ~2230 cm⁻¹ | C≡C (alkyne) stretch |

| IR | ~1740 cm⁻¹ | C=O (ester) stretch |

| ¹³C NMR | ~80 ppm | Alkyne carbons |

| ¹³C NMR | ~174 ppm | Carbonyl carbon |

Note: These are typical frequency/shift values for the respective functional groups and are intended for illustrative purposes.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational dynamics and intermolecular interactions. researchgate.net

This compound is a long and flexible molecule. Due to rotation around its numerous carbon-carbon single bonds, it can adopt a vast number of different conformations. libretexts.orgnih.govacs.org MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.

The rigid alkyne group in the middle of the carbon chain will significantly constrain the flexibility in that region, while the two saturated alkyl chains will exhibit greater conformational freedom. An MD simulation would track the dihedral angles along the carbon backbone over time, revealing the preferred spatial arrangements of the molecule. This is important for understanding its physical properties, such as its packing in the solid state or its effective shape in solution.

MD simulations are particularly well-suited for studying how molecules interact with each other and with a solvent. A simulation of this compound in a solvent, such as water or a nonpolar organic solvent, would provide a detailed picture of the solvation shell around the molecule. nih.govrsc.org

In a polar solvent like water, the simulation would likely show water molecules forming hydrogen bonds with the oxygen atoms of the methyl ester group. The long hydrophobic alkyl chains would be expected to induce ordering in the surrounding water molecules, a phenomenon known as the hydrophobic effect. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

These simulations can be used to calculate important thermodynamic properties, such as the free energy of solvation, which quantifies how favorably the molecule interacts with the solvent. youtube.com This is crucial for understanding its solubility and partitioning behavior between different phases. The study of intermolecular interactions in a pure liquid or solid phase of this compound would reveal how the molecules pack together, which is determined by a balance of interactions between the polar ester heads and the nonpolar tails. nih.gov

In Silico Design and Prediction of Novel Chemical Transformations

The in silico design and prediction of novel chemical transformations for this compound represent a frontier in computational chemistry, moving beyond the analysis of known reactions to the discovery of new synthetic pathways. This approach leverages theoretical principles and advanced computational tools to identify and evaluate potential reactions in a virtual environment before any experimental work is undertaken. By modeling the reactivity of the internal alkyne and the methyl ester functionalities within the long aliphatic chain, researchers can screen for novel transformations, predict their feasibility, and optimize reaction conditions.

The core of in silico reaction design involves two primary strategies: quantum mechanics-based methods, which explore the fundamental principles of reaction mechanisms, and knowledge-based or machine learning methods, which utilize vast databases of known chemical reactions to predict new ones.

Quantum Mechanics-Based Reaction Discovery

Quantum mechanics (QM), particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting the energetics of potential chemical transformations. For this compound, DFT can be employed to explore the potential energy surfaces of various hypothetical reactions involving the C≡C triple bond. This allows for the prediction of activation barriers and reaction energies, providing a quantitative measure of a reaction's likelihood.

One key area of exploration is the design of novel cycloaddition reactions. While the Diels-Alder reaction is a cornerstone of organic synthesis, computational methods can be used to explore less conventional cycloadditions. For instance, DFT calculations can model the [3+2] cycloaddition of azides with the alkyne in this compound to form triazoles, a reaction that can be explored with various novel rhodium-based catalysts. rsc.org Computational screening can predict which catalysts would be most effective by calculating the reaction barriers for different catalytic cycles. rsc.org

Another avenue is the computational investigation of transition metal-catalyzed functionalizations. nih.govrsc.org The internal alkyne of this compound is a prime target for such reactions. In silico experiments can model the outcomes of reactions like hydrotelluration, predicting both regioselectivity and stereoselectivity. nih.gov Similarly, the mechanism of nickel-catalyzed oxidative cycloadditions could be investigated to design novel annulation reactions. nih.gov These computational studies can reveal subtle electronic and steric effects that govern the reaction's outcome.

The following table illustrates a hypothetical DFT study on a proposed novel hydroamination reaction of this compound, catalyzed by a gold(I) complex. Such a study would aim to predict the feasibility and selectivity of the reaction.

| Proposed Reaction Step | Computational Method | Calculated Parameter | Predicted Value (kcal/mol) | Interpretation |

| Alkyne Coordination to Au(I) Catalyst | DFT (PBE0/6-311G(d,p)) | Coordination Energy | -15.2 | Favorable coordination of the alkyne to the catalyst. |

| Nucleophilic Attack by Amine | DFT (PBE0/6-311G(d,p)) | Activation Energy (TS1) | +22.5 | Rate-determining step with a moderate energy barrier. |

| Proton Transfer | DFT (PBE0/6-311G(d,p)) | Activation Energy (TS2) | +5.7 | Low barrier, indicating a rapid proton shift. |

| Product Release | DFT (PBE0/6-311G(d,p)) | Overall Reaction Energy | -28.9 | Exergonic reaction, thermodynamically favorable. |

This table is a hypothetical representation of data that could be generated from a DFT study on a novel hydroamination reaction of this compound. The values are for illustrative purposes.

Machine Learning and Data-Driven Approaches

In recent years, machine learning (ML) has emerged as a transformative tool for predicting the outcomes of organic reactions. acs.orgnih.govacs.org These models are trained on vast datasets of known chemical reactions, learning the complex patterns that govern chemical reactivity. nih.govacs.org For a molecule like this compound, an ML-based approach could predict the products of reactions with a given set of reagents, even if that specific reaction has never been reported.

These predictive models work by representing molecules as numerical inputs and using neural networks to forecast the likely products. nih.gov A key advantage of this approach is its ability to rapidly screen a vast chemical space of potential reactants and catalysts. For example, an ML model could be used to predict the most suitable solvents, reagents, and temperature for a novel transformation of this compound. acs.orgnih.gov

The table below provides a conceptual example of how a machine learning model might be used to screen potential catalysts for a novel alkyne functionalization reaction of this compound.

| Catalyst Candidate | Molecular Descriptors | ML Model Prediction (Yield) | Confidence Score |

| Rhodium Complex A | Electronic and steric parameters | 85% | 0.92 |

| Palladium Complex B | Electronic and steric parameters | 62% | 0.85 |

| Gold Complex C | Electronic and steric parameters | 78% | 0.89 |

| Nickel Complex D | Electronic and steric parameters | 45% | 0.76 |

This table is a conceptual illustration of predictions from a hypothetical machine learning model for catalyst screening. The data is not derived from actual experiments.

Furthermore, some computational tools can generate large combinatorial libraries of potential products in silico. nih.gov By applying a set of known chemical reactions (like "click chemistry") to a starting material such as an alkyne-functionalized lipid, these programs can enumerate thousands of potential products that would be synthetically accessible. nih.govnih.gov This allows for the virtual design of novel derivatives of this compound with potentially interesting properties. The integration of quantum chemistry with machine learning is also a promising direction, where ML models can accelerate the prediction of quantum mechanical properties, making large-scale reaction screening more feasible. energy.gov

Through these combined computational strategies, it is possible to design and predict novel chemical transformations for this compound with a high degree of confidence, thereby accelerating the discovery of new materials and chemical entities derived from this long-chain fatty acid ester.

Academic Applications of Methyl Docos 11 Ynoate in Advanced Chemical Synthesis

Role as a Precursor in Complex Molecule Synthesis

Building Block for Macrocyclic Compounds

There is no specific information available in the reviewed scientific literature detailing the use of Methyl docos-11-ynoate as a building block for macrocyclic compounds. In theory, the bifunctional nature of this molecule—a terminal ester and an internal alkyne—could be exploited in macrocyclization reactions. For instance, the ester could be hydrolyzed to a carboxylic acid and the alkyne could undergo a variety of cyclization reactions, such as ring-closing metathesis (after modification) or intramolecular coupling reactions, to form a large ring structure. However, no specific examples of this have been reported.

Intermediate in Natural Product Synthesis

A comprehensive search of chemical literature did not reveal any documented cases where this compound serves as an intermediate in the total synthesis of a natural product. Long-chain fatty acid esters and alkynes are common motifs in natural products, and it is plausible that a molecule with this structure could be a synthon for a larger natural product. The alkyne could be hydrogenated to form either a cis- or trans-alkene, or it could be further functionalized. Despite these theoretical possibilities, there are no specific published syntheses that utilize this particular compound.

Contributions to Polymer Chemistry

Monomer Synthesis for Advanced Polymeric Materials

There is no information available to suggest that this compound has been used as a monomer for the synthesis of advanced polymeric materials. While alkynes can be polymerized through various methods, including Ziegler-Natta catalysis or metathesis polymerization, there are no reports of this being applied to this compound.

Design of Functional Polymers through Alkyne Reactivity

The concept of using the alkyne in this compound for the design of functional polymers is a valid synthetic strategy. The alkyne group is amenable to post-polymerization modification through reactions like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which could be used to attach various functional groups to a polymer backbone. However, there is no evidence in the literature that this has been carried out using polymers derived from this compound.

Biochemical and Biotechnological Research Insights

Investigation of Biosynthetic Analogues and Precursors in Biological Systems

The biosynthesis of methyl docos-11-ynoate, a long-chain monounsaturated fatty acid methyl ester with an internal triple bond, is not extensively documented in the literature. However, insights into its formation can be gleaned from studies on the biosynthesis of other acetylenic lipids found in various plant and fungal species. The prevailing hypothesis for the formation of acetylenic bonds in fatty acids is through the modification of existing olefinic (double bond) precursors.

The biosynthetic pathway likely originates from common saturated fatty acids, which undergo a series of elongation and desaturation steps. For a C22 fatty acid like docosanoic acid, the pathway would begin with shorter-chain fatty acids, such as palmitic acid (C16:0) or stearic acid (C18:0), which are elongated by fatty acid elongase systems. These systems sequentially add two-carbon units to the growing acyl chain.

A crucial step in the formation of an alkynoic fatty acid is the introduction of unsaturation. It is widely believed that acetylenic bonds are formed from olefinic precursors through the action of specialized desaturase enzymes, often referred to as acetylenases. These enzymes catalyze the conversion of a double bond into a triple bond. In the case of docos-11-ynoic acid, a likely precursor would be oleic acid (C18:1, cis-9), which is first elongated to a C22 monoenoic fatty acid, cis-13-docosenoic acid (erucic acid). A subsequent desaturation at the 11th and 12th positions would then form the triple bond.

The final step in the formation of this compound would be the esterification of the docos-11-ynoic acid with methanol (B129727). This can occur through various enzymatic or non-enzymatic processes within the biological system.

Potential biosynthetic precursors and analogues of docos-11-ynoic acid are presented in the table below, illustrating the likely metabolic relationships.

| Compound Name | Chemical Formula | Chain Length | Saturation | Potential Role |

| Palmitic Acid | C16H32O2 | 16 | Saturated | Initial Precursor |

| Stearic Acid | C18H36O2 | 18 | Saturated | Elongation Intermediate |

| Oleic Acid | C18H34O2 | 18 | Monounsaturated (C9) | Key Olefinic Precursor |

| Erucic Acid | C22H42O2 | 22 | Monounsaturated (C13) | Direct Olefinic Precursor |

| Docosanoic Acid | C22H44O2 | 22 | Saturated | Saturated Analogue |

| Docos-11-ynoic Acid | C22H40O2 | 22 | Monoynoic (C11) | Direct Acid Precursor |

Enzymatic Transformations and Biocatalysis Studies

The enzymatic modification of fatty acid esters, including those with unconventional structures like an internal triple bond, is of significant interest in biotechnology for the synthesis of novel compounds. Lipases are a class of enzymes that are widely used for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity.

Research into the lipase-catalyzed esterification of acetylenic fatty acids has demonstrated that the presence and position of the triple bond can significantly influence the reaction efficiency. A study investigating the esterification of various acetylenic fatty acids with n-butanol in the presence of different lipases provides valuable insights that can be extrapolated to this compound.

In this study, 13-docosynoic acid, a positional isomer of the fatty acid moiety of this compound, was readily esterified by several lipases. However, the conversion rates were generally lower and slower compared to the esterification of oleic acid, a common unsaturated fatty acid. This suggests that the rigid, linear structure of the alkyne group presents a steric hindrance in the active site of some lipases.

The effectiveness of different lipases in catalyzing the esterification of acetylenic fatty acids varies considerably, indicating a high degree of enzyme specificity. For instance, lipases from Candida antarctica (Novozyme 435) and Rhizomucor miehei (Lipozyme IM 20) have shown to be more effective in esterifying a range of acetylenic fatty acids, including a C22 analogue. In contrast, lipases from Aspergillus niger and Candida rugosa displayed poor catalytic activity towards these substrates.

The table below summarizes the relative reactivity of different lipases towards acetylenic fatty acids, which can serve as a guide for potential biocatalytic modifications of this compound.

| Lipase Source | Enzyme Preparation | Relative Activity on Acetylenic Fatty Acids |

| Candida antarctica | Novozyme 435 | High |

| Rhizomucor miehei | Lipozyme IM 20 | Moderate to High |

| Rhizomucor miehei | Lipolase 100T | Moderate |

| Pseudomonas cepacia | PS-D | Low to Moderate |

| Candida cylindracea | CCL | Low |

| Porcine Pancreas | PPL | Low |

| Aspergillus niger | Lipase A-12 | Very Low |

| Candida rugosa | Lipase AY-30 | Very Low |

These findings suggest that while this compound can likely undergo lipase-catalyzed transesterification, the choice of enzyme is critical for achieving efficient conversion. Further modifications, such as changing the alcohol moiety or introducing other functional groups via enzymatic reactions, are plausible but would require careful selection of the biocatalyst.

Beyond lipase-catalyzed ester modifications, other enzymatic transformations could potentially alter the structure of this compound, particularly at the triple bond. While specific studies on this molecule are lacking, the broader field of biocatalysis offers insights into possible reactions.

One potential transformation is the hydration of the alkyne bond. In organic chemistry, the hydration of an internal alkyne typically yields a ketone. While enzymatic hydration of alkynes is not as common as other biotransformations, certain microbial enzymes have been shown to catalyze this reaction. If an appropriate hydratase were to act on this compound, it could lead to the formation of a keto-ester, specifically methyl 12-oxodocosanoate or methyl 11-oxodocosanoate.

Another possibility is the oxidation of the triple bond. Oxidative cleavage of alkynes can be achieved by certain enzymes, such as dioxygenases or peroxygenases. This reaction would break the carbon-carbon triple bond, leading to the formation of two carboxylic acid fragments. In the case of this compound, this would result in undecanoic acid and the methyl ester of dodecanedioic acid.

Conversely, the reduction of the triple bond is a plausible biocatalytic transformation. Certain reductases are capable of reducing carbon-carbon triple bonds to double or single bonds. A partial reduction would yield methyl docos-11-enoate (with either a cis or trans configuration depending on the enzyme's stereoselectivity), while a complete reduction would result in methyl docosanoate.

It is important to note that the reactivity of the internal, non-activated triple bond in this compound towards these enzymatic transformations may be limited. The substrate specificity of the relevant enzymes would be the determining factor.

Metabolic Pathway Investigations Involving Long-Chain Fatty Acid Esters

The metabolic fate of long-chain fatty acid esters is primarily centered around their hydrolysis to free fatty acids, followed by catabolism through the β-oxidation pathway. While there are no specific studies detailing the metabolic pathway of this compound, research on analogous compounds, particularly long-chain alkynoic fatty acids, provides a strong basis for predicting its metabolic processing.

Upon ingestion or cellular uptake, it is expected that this compound would first be hydrolyzed by esterases or lipases to release docos-11-ynoic acid and methanol. The resulting long-chain alkynoic fatty acid would then be activated to its coenzyme A (CoA) thioester, docos-11-ynoyl-CoA, a necessary step for its entry into metabolic pathways.

The central catabolic pathway for fatty acids is β-oxidation , which occurs primarily in the mitochondria and peroxisomes. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2. Studies utilizing alkynoic fatty acids as metabolic tracers have confirmed that the β-oxidation machinery can process fatty acids containing internal triple bonds.

The presence of the triple bond at the 11th position of docos-11-ynoyl-CoA would not impede the initial cycles of β-oxidation. The process would proceed normally from the carboxyl end of the molecule. However, as the chain is shortened, the triple bond will eventually be near the reactive end of the molecule, at which point specialized enzymes may be required to continue the degradation process, similar to the enzymes needed for the β-oxidation of unsaturated fatty acids with double bonds in odd or even positions.

Alternatively, the alkynoic fatty acid could be incorporated into cellular lipids, such as phospholipids (B1166683) or triacylglycerols, becoming part of the cellular lipid pool. Its unique structure could potentially influence the properties of the membranes or lipid droplets in which it resides.

The table below outlines the probable key steps in the metabolism of this compound.

| Metabolic Step | Description | Key Enzymes (Putative) | Primary Product(s) |

| Hydrolysis | Cleavage of the methyl ester bond. | Esterases, Lipases | Docos-11-ynoic acid, Methanol |

| Activation | Formation of a thioester with Coenzyme A. | Acyl-CoA Synthetase | Docos-11-ynoyl-CoA |

| β-Oxidation | Sequential removal of two-carbon units. | β-oxidation enzyme complex | Acetyl-CoA, NADH, FADH2, shortened acyl-CoAs |

| Incorporation | Esterification into complex lipids. | Acyltransferases | Phospholipids, Triacylglycerols |

Future Research Trajectories in Methyl Docos 11 Ynoate Chemistry

Development of Sustainable Synthetic Routes and Methodologies

The future synthesis of Methyl docos-11-ynoate is geared towards "green" chemistry principles, minimizing environmental impact while maximizing efficiency. Research is focused on moving away from traditional multi-step syntheses that often rely on harsh reagents and stoichiometric amounts of promoters.

Key sustainable approaches include:

Catalytic Routes: The development of novel catalysts is paramount. Alkyne metathesis, for instance, offers a powerful method for forming internal alkynes. Recent advancements have produced highly active molybdenum and tungsten alkylidyne catalysts that operate under milder conditions and exhibit greater functional group tolerance. The goal is to develop robust, user-friendly catalysts that can function in open-air conditions, reducing the need for inert atmospheres and simplifying industrial-scale production.

Bio-based Feedstocks: A significant trajectory involves utilizing renewable resources. One potential route could start from bio-based oleic acid. This would involve oxidative cleavage of the double bond to form an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to install the alkyne, and subsequent chain extension and esterification. Another approach could involve the direct conversion of fatty acids from waste cooking oil or non-edible plant oils using eco-friendly catalysts like zinc stearate (B1226849) or novel nanocomposites for the transesterification step.

Process Intensification: Simplifying reaction protocols is a major goal. The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly reduce solvent waste, energy consumption, and purification steps. For example, a direct, one-pot method for converting alkenes to terminal alkynes has been developed, which could be adapted for internal alkyne synthesis pathways.

Table 1: Comparison of Synthetic Methodologies for Long-Chain Internal Alkynes

| Methodology | Advantages | Disadvantages | Sustainability Focus |

| Traditional Alkylation | Well-established, versatile. | Often requires strong bases (e.g., NaNH2), cryogenic temperatures, and stoichiometric reagents. | Low |

| Elimination Reactions | Good for specific precursors (dihaloalkanes). | Requires strong bases and can lead to mixtures of isomers. | Low to Medium |

| Alkyne Metathesis | Highly efficient for internal alkynes, forms C≡C bonds directly. | Catalysts can be sensitive to air and moisture, requiring inert conditions. | High (with modern, air-stable catalysts). |

| Bio-feedstock Conversion | Utilizes renewable resources, reduces reliance on petrochemicals. | Can involve multiple synthetic steps. | High |

Integration of Advanced Analytical Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, the integration of advanced analytical techniques for real-time, in situ monitoring is crucial. These methods provide immediate feedback on reaction kinetics, intermediate formation, and product distribution, allowing for precise control and rapid optimization.

Future research will likely employ a suite of complementary techniques:

Spectroscopic Methods:

NMR Spectroscopy (Nuclear Magnetic Resonance): Provides detailed structural information on reactants, intermediates, and products directly in the reaction mixture.

FT-IR (Fourier-Transform Infrared) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for monitoring the disappearance of reactant functional groups (e.g., C=C) and the appearance of product functional groups (e.g., C≡C) in real-time.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled directly to a reaction vessel to monitor the evolution of species in the liquid phase. This is particularly powerful for identifying transient catalytic intermediates and reaction byproducts, providing deep mechanistic insights. The kinetics of complex reactions, such as the thiol-yne reaction, have been successfully monitored using this approach.

The ability to track reactions as they happen enables the creation of detailed kinetic models, which are essential for scaling up processes from the laboratory bench to industrial production safely and efficiently.

Expansion of Computational Methodologies for Predictive Chemistry and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to become an indispensable tool in the study of this compound. DFT calculations allow researchers to model reactions at the molecular level, providing insights that are often difficult or impossible to obtain through experimentation alone.

Key areas of application include:

Mechanism Elucidation: DFT can be used to map out entire reaction pathways, calculating the energies of transition states and intermediates. This helps in understanding reaction kinetics, regioselectivity, and stereoselectivity. For example, computational studies have provided deep insight into the mechanisms of thiol-yne reactions and alkyne-to-vinylidene transformations.

Catalyst Design: By modeling the interaction between a catalyst and the alkyne substrate, researchers can rationally design new catalysts with enhanced activity, selectivity, and stability. Computational screening can predict the performance of potential catalysts before they are synthesized, saving significant time and resources.

Predictive Materials Science: When considering this compound as a monomer for new polymers, computational methods can predict the properties of the resulting materials. Properties such as glass transition temperature, tensile strength, and thermal stability can be estimated, guiding the design of new functional materials with desired characteristics.

Exploration of Unconventional Reactivity Patterns and Novel Functionalizations

The internal alkyne of this compound is a versatile functional group capable of a wide range of transformations beyond simple hydrogenation or hydration. Future research will focus on exploring less common, "unconventional" reactions to create novel molecular architectures.

Promising areas of investigation include:

"Click" Chemistry: The thiol-yne reaction, a cornerstone of click chemistry, allows for the efficient and selective double addition of thiols across the alkyne. This can be used to attach various functional molecules or to create cross-linked polymer networks. Research into controlling the reaction to selectively yield the single-addition vinyl sulfide (B99878) product is also an active area.

Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions (e.g., [2+2], Diels-Alder, 1,3-dipolar cycloadditions) to form complex cyclic and heterocyclic structures. Ruthenium-catalyzed [2+2] cycloadditions, for example, can yield unique cyclobutene (B1205218) structures.

Metal-Catalyzed Multi-functionalization: Advanced catalytic systems, often employing gold or palladium, can achieve the simultaneous addition of multiple different functional groups across the triple bond in a single step. These reactions, such as alkyne trifunctionalization, offer rapid access to highly complex and densely functionalized long-chain molecules.

Remote C-H Functionalization: While not directly involving the alkyne, the development of methods for selectively activating and functionalizing C-H bonds at positions remote from the ester or alkyne groups would open up new avenues for creating diverse derivatives of this compound.

Design of New Functional Materials and Specialty Chemicals Based on Alkyne Chemistry

The unique structure of this compound—a long aliphatic chain combined with a reactive alkyne handle—makes it an ideal building block for a new generation of specialty chemicals and functional materials derived from renewable fatty acids.

Future applications could include:

Bio-based Polymers: this compound can serve as a monomer or cross-linking agent for polymers. For example, through reactions like the thiol-yne coupling, it can be converted into polyols, which are key precursors for producing polyurethanes. These materials could find use in foams, coatings, and elastomers. Acyclic diene metathesis (ADMET) polymerization is another route to creating novel polyesters from fatty acid-derived monomers.

Advanced Coatings and Lubricants: The long docosanoic chain provides hydrophobicity and lubricity, while the alkyne group offers a site for covalent attachment to surfaces or for cross-linking to form durable films. This could lead to the development of low-fouling surfaces for biomedical devices or robust, high-performance lubricants.

Specialty Elastomers: By functionalizing the alkyne with appropriate cross-linkers, it is possible to create photo-cross-linkable elastomers. Such materials, derived from a fatty acid base, could be designed to have mechanical properties similar to soft tissues, making them attractive for biomedical applications.

Pharmaceutical Intermediates: Alkynes are present in numerous biologically active molecules and marketed drugs. The functionalized long chain of this compound could be incorporated into complex molecules as a lipophilic tail to modify the pharmacological properties of drug candidates.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Key Reaction | Resulting Product/Material | Potential Use |

| Polymers | Thiol-yne Coupling | Bio-based Polyols | Polyurethane foams, elastomers |

| Polymers | ADMET Polymerization | Unsaturated Polyesters | Thermoplastics, films |

| Surface Science | Thiol-yne "Click" | Functionalized Surfaces | Anti-fouling coatings for medical devices |

| Biomaterials | Photo-initiated Cross-linking | Cross-linked Elastomers | Soft tissue engineering, drug delivery |

| Specialty Chemicals | Cycloaddition Reactions | Complex Heterocycles | Intermediates for pharmaceuticals and agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.